molecular formula C20H27NO4 B1238133 Tazadolene succinate CAS No. 87936-82-1

Tazadolene succinate

Cat. No.: B1238133
CAS No.: 87936-82-1
M. Wt: 345.4 g/mol
InChI Key: IEXXCIWKNWOEKZ-GVYCEHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazadolene succinate is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. The compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tazadolene succinate involves the formation of the azetidine ring structure, which is a key component of the compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tazadolene succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Mechanism of Action

Tazadolene succinate exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. The compound binds to specific receptors in these systems, leading to the modulation of pain signals and the alleviation of pain. The exact molecular targets and pathways involved include the activation of serotonin receptors and alpha 2 adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tazadolene Succinate

This compound is unique due to its dual action on serotonergic and adrenergic systems, which distinguishes it from other analgesics that typically target only one system. This dual action provides a more comprehensive approach to pain management and reduces the risk of addiction associated with opioid analgesics .

Properties

CAS No.

87936-82-1

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid

InChI

InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+;

InChI Key

IEXXCIWKNWOEKZ-GVYCEHEKSA-N

Isomeric SMILES

C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O

SMILES

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O

Synonyms

1-(2-benzylidenecyclohexyl)azetidine succinate
tazadolene succinate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.